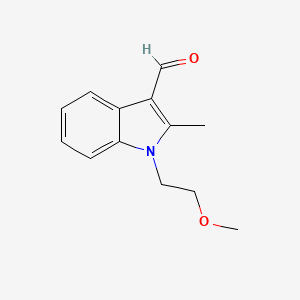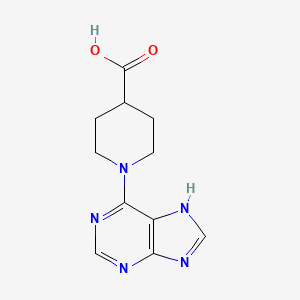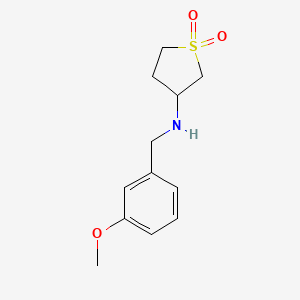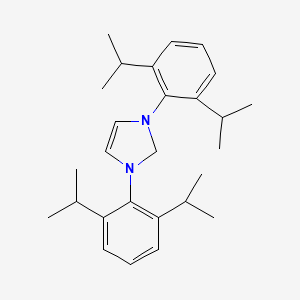
Methylenebis(4,1-phenylene) bis(trifluoromethanesulfonate)
Descripción general
Descripción
“Methylenebis(4,1-phenylene) bis(trifluoromethanesulfonate)” is a chemical compound with the CAS Number: 889676-12-4 . It has a molecular weight of 464.36 and its IUPAC name is methylenebis (4,1-phenylene) bis (trifluoromethanesulfonate) . The compound is typically in the form of a white to yellow solid .
Molecular Structure Analysis
The Inchi Code for “Methylenebis(4,1-phenylene) bis(trifluoromethanesulfonate)” is 1S/C15H10F6O6S2/c16-14(17,18)28(22,23)26-12-5-1-10(2-6-12)9-11-3-7-13(8-4-11)27-29(24,25)15(19,20)21/h1-8H,9H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“Methylenebis(4,1-phenylene) bis(trifluoromethanesulfonate)” is a white to yellow solid . The compound has a molecular weight of 464.36 . The Inchi Code provides information on its molecular structure .Aplicaciones Científicas De Investigación
Oxidative Reactions and Synthesis
Methylenebis(4,1-phenylene) bis(trifluoromethanesulfonate) and related compounds have been explored in various oxidative reactions and synthesis processes. For example, the reaction of N,N′-methylenebis(trifluoromethanesulfonamide) with styrene under oxidative conditions leads to the formation of products like triflamide, 2-iodo-1-phenylethanol, and N,N′-bis(trifluoromethanesulfonyl)urea, suggesting a potential application in organic synthesis and material modification (Moskalik et al., 2019).
Material Science and Polymer Research
In material science and polymer research, compounds structurally related to methylenebis(4,1-phenylene) bis(trifluoromethanesulfonate) have been used to investigate the solution and rheological properties of cationic cellulose/gemini surfactant complexes. These studies highlight the effects of alkyl chain and spacer length on the interactions between polymers and surfactants, potentially impacting the development of new materials and coatings (Pan et al., 2020).
Catalysis and Chemical Reactions
Further, these compounds have been employed in catalysis and as intermediates in chemical reactions. For instance, the synthesis and reactions of silanes containing two triflate groups demonstrate the utility of these compounds in the preparation of materials with specific chemical functionalities, which can be crucial in catalysis and chemical synthesis (Matyjaszewski & Chen, 1988).
Safety and Hazards
Propiedades
IUPAC Name |
[4-[[4-(trifluoromethylsulfonyloxy)phenyl]methyl]phenyl] trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F6O6S2/c16-14(17,18)28(22,23)26-12-5-1-10(2-6-12)9-11-3-7-13(8-4-11)27-29(24,25)15(19,20)21/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLVLFXYEUFYDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F6O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methylenebis(4,1-phenylene) bis(trifluoromethanesulfonate) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![{1-[(4-Methylphenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B3164142.png)
![3-[5-(4-Chloro-phenyl)-tetrazol-1-YL]-propionic acid](/img/structure/B3164145.png)